molecular formula C8H7F3OS B1498764 2-Methyl-4-(trifluoromethylthio)phenol CAS No. 709-96-6

2-Methyl-4-(trifluoromethylthio)phenol

Cat. No. B1498764
CAS RN: 709-96-6
M. Wt: 208.2 g/mol
InChI Key: PCFLBUCOJDWVDC-UHFFFAOYSA-N
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Description

“2-Methyl-4-(trifluoromethylthio)phenol” is a chemical compound with the molecular formula C8H7F3OS . It is used in various scientific research fields due to its unique properties.


Synthesis Analysis

The synthesis of compounds similar to “2-Methyl-4-(trifluoromethylthio)phenol” often involves oxidative trifluoromethylation reactions . The electrophilic aromatic ring trifluoromethylation of various substituted phenols can be accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(trifluoromethylthio)phenol” consists of a phenol group with a trifluoromethylthio substituent at the 4-position and a methyl group at the 2-position . The exact 3D structure may require further computational or experimental studies for confirmation.


Chemical Reactions Analysis

The trifluoromethylthiolation of arenes is a key reaction involving compounds like “2-Methyl-4-(trifluoromethylthio)phenol”. This reaction can be catalyzed by iron (III) chloride and diphenyl selenide . Additionally, some transformations of 4-(trifluoromethylthio)phenol with NBS, NIS, HNO3, HNO3/H2SO4, and 4-bromobenzyl bromide have been reported, yielding bromo-, iodo-, nitro-, and benzyl substituted products .


Physical And Chemical Properties Analysis

“2-Methyl-4-(trifluoromethylthio)phenol” has a molecular weight of 208.2 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., may require specific experimental measurements or predictions from computational chemistry studies.

Scientific Research Applications

Organic Synthesis

2-Methyl-4-(trifluoromethylthio)phenol: is a valuable compound in organic synthesis. It serves as a building block for creating various chemical structures due to its reactive phenol group and the presence of the trifluoromethylthio moiety . This compound can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions, particularly in electrophilic aromatic substitution, which is useful for introducing additional functional groups into the phenolic ring .

Medicinal Chemistry

In medicinal chemistry, 2-Methyl-4-(trifluoromethylthio)phenol is utilized for the synthesis of drug intermediates . The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds. This can lead to improved pharmacokinetic properties in potential drug candidates, making this compound a significant contributor to the development of new medications .

Agriculture

The compound finds applications in agriculture as an intermediate in the synthesis of pesticides and insecticides . Its trifluoromethylthio group is particularly effective in this regard, as it can contribute to the creation of compounds with enhanced activity against a variety of pests, thereby protecting crops and improving yields.

Material Science

In material science, 2-Methyl-4-(trifluoromethylthio)phenol is explored for its potential in creating advanced materials . The incorporation of fluorinated moieties like the trifluoromethylthio group can result in materials with unique properties, such as increased resistance to solvents and chemicals, which is beneficial for developing specialized coatings and polymers.

Environmental Science

This compound is also relevant in environmental science research. It can be used to study the environmental fate of fluorinated compounds, which are of interest due to their persistence and potential bioaccumulation . Understanding the behavior of such compounds in the environment is crucial for assessing their impact and for the development of safer and more sustainable chemicals.

Analytical Chemistry

Finally, in analytical chemistry, 2-Methyl-4-(trifluoromethylthio)phenol can be used as a standard or reference compound in various analytical techniques, such as NMR, HPLC, LC-MS, and UPLC . Its well-defined structure and properties make it suitable for method development and calibration purposes.

Safety and Hazards

The safety data sheet for a similar compound, 4-(Trifluoromethylthio)phenol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . Therefore, “2-Methyl-4-(trifluoromethylthio)phenol” and similar compounds may have potential applications in the development of new pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-methyl-4-(trifluoromethylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3OS/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFLBUCOJDWVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654255
Record name 2-Methyl-4-[(trifluoromethyl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(trifluoromethylthio)phenol

CAS RN

709-96-6
Record name 2-Methyl-4-[(trifluoromethyl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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